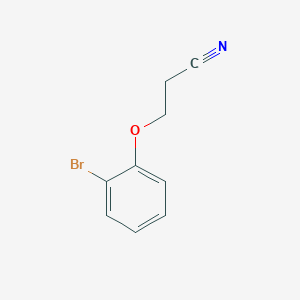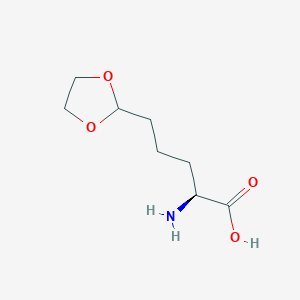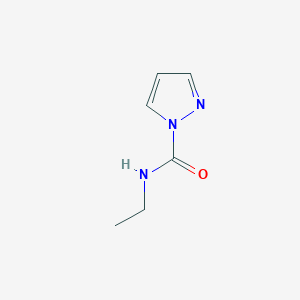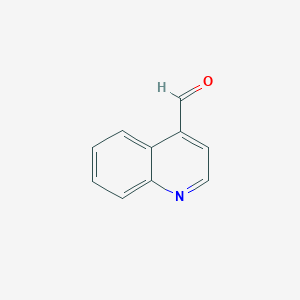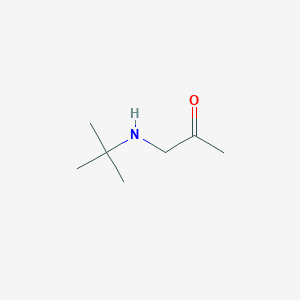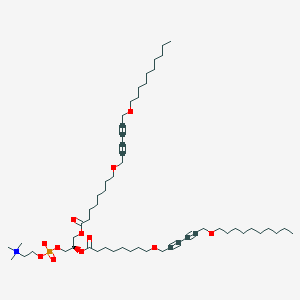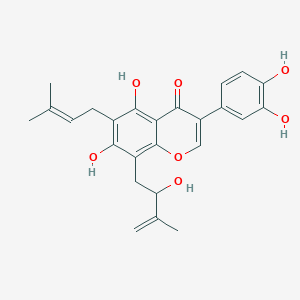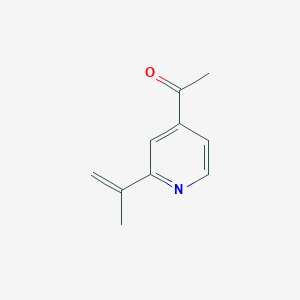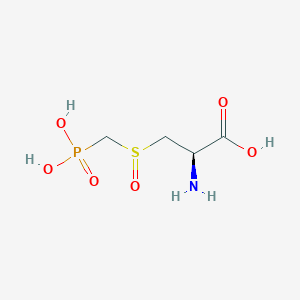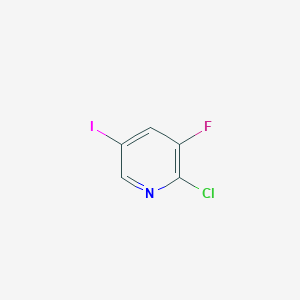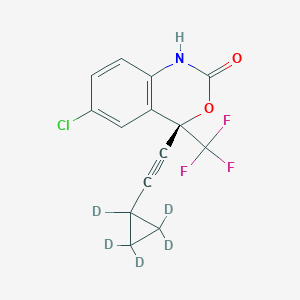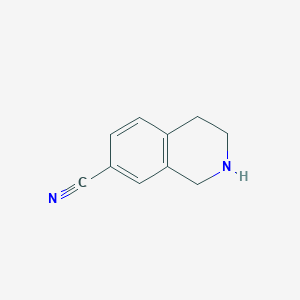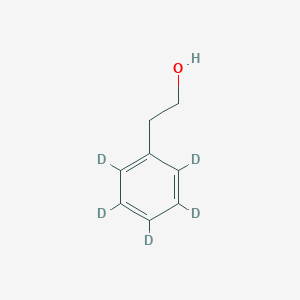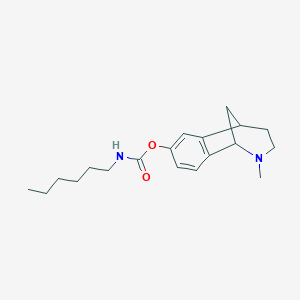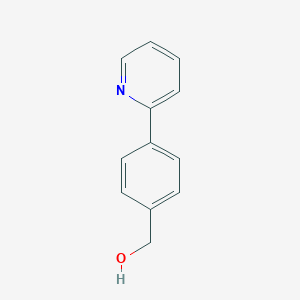
(4-(ピリジン-2-イル)フェニル)メタノール
概要
説明
(4-(Pyridin-2-YL)phenyl)methanol, also known as (4-(Pyridin-2-YL)phenyl)methanol, is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Pyridin-2-YL)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Pyridin-2-YL)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗線維化活性
“(4-(ピリジン-2-イル)フェニル)メタノール”に見られるピリジン-2-イル部分は、顕著な抗線維化活性を示す新規ピリミジン誘導体の合成に利用されてきました。 これらの化合物は、不死化ラット肝星細胞に対して試験され、細胞培養培地中のコラーゲン発現とヒドロキシプロリン含有量を阻害するという有望な結果を示しており、新規抗線維化薬としての可能性を示しています .
医薬品化学
医薬品化学では、ピリジン-2-イル基は、その幅広い薬理活性のために、特権構造と見なされています。これは、潜在的な生物活性を有する複素環化合物ライブラリーの設計にしばしば用いられます。 この部分を有する化合物は、抗菌性、抗ウイルス性、抗腫瘍性、および抗線維化活性を示すことが報告されています .
複素環化合物の合成
“(4-(ピリジン-2-イル)フェニル)メタノール”は、新規複素環化合物の構築における前駆体となり得ます。 これらの化合物は、化学生物学において重要であり、多様な生物学的および薬理学的活性を有する新薬の発見につながる可能性があります .
化学生物学研究
この化合物は、化学生物学研究において、小分子と生物系との相互作用を研究するために使用できます。 その構造的特徴は、ピリジン誘導体が生物学的プロセスにおいて果たす役割を理解するのに役立つ修飾を可能にします .
診断薬の開発
そのユニークな化学構造により、“(4-(ピリジン-2-イル)フェニル)メタノール”は、さまざまな疾患の検出とモニタリングに医療画像技術で使用できる診断薬を開発するために修飾できます .
材料科学
ピリジン-2-イル基は、材料科学においても役割を果たす可能性があります。 これは、ポリマーやその他の材料に組み込まれて、特定の電子特性や光学特性を付与することができ、さまざまな用途向けの高度材料の開発に役立ちます .
特性
IUPAC Name |
(4-pyridin-2-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESAKUXOHCFPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363913 | |
| Record name | [4-(Pyridin-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98061-39-3 | |
| Record name | [4-(Pyridin-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (4-(Pyridin-2-YL)phenyl)methanol contribute to the metal ion sensing ability of the iridium(III) complex?
A1: In the study, (4-(Pyridin-2-YL)phenyl)methanol, abbreviated as "ppm," acts as a ligand in the iridium(III) complex [Ir(ppm)2(pbi)]. While the primary metal ion sensing is attributed to the nitrogen atom of the 2-(pyridin-2-yl)-1H-benzo[d]imidazole (pbi) ligand, the researchers investigated the role of the hydroxyl group in ppm. They found that the reduced analogue [Ir(ppm)2(bpy)][Cl], where bpy represents 2,2'-bipyridine, showed a slight ability to detect some metal ions (Ag+, Ca2+, Ni2+, and Zn2+). This suggests that the hydroxyl oxygen in ppm might play a minor role in semi-coordinating with specific metal ions, albeit weaker than the interaction with the nitrogen atom of pbi. []
Q2: Are there any computational studies performed on the iridium(III) complex containing (4-(Pyridin-2-YL)phenyl)methanol?
A2: Yes, the researchers employed density functional theory (DFT) calculations using the B3LYP correlation-exchange functional and 6-31G* basis set to study the interactions of the iridium(III) complexes with metal ions. These calculations successfully predicted the direction of shifts (red or blue) in the UV-Vis absorbance spectra upon metal ion binding. This highlights the utility of computational methods in understanding the sensing mechanism and predicting the optical response of these complexes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

